![molecular formula C25H21NO2 B4010562 5-(3-methylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4010562.png)
5-(3-methylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Description
Synthesis Analysis
The synthesis of azaspirocyclic compounds involves intricate chemical pathways. For instance, the preparation of 1-azaspiro[2.4]hepta-1,4,6-trienes, closely related compounds, can be achieved through photolysis or thermolysis of azidofulvenes. This process is facilitated by nucleophilic substitution reactions or nucleophilic addition of hydrazoic acid to ethenylidene-cyclopentadiene, showcasing the complex reactions involved in creating azaspirocyclic frameworks (Banert et al., 2002).
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds features significant homoconjugative interactions and orbital interactions that contribute to their stability and reactivity. UV photoelectron spectroscopy, combined with density functional theory (DFT) calculations, has been utilized to analyze these interactions, revealing the intricate electronic structure of these molecules (Banert et al., 2002).
Chemical Reactions and Properties
Azaspirocyclic compounds undergo various chemical reactions, highlighting their reactivity. For example, the reaction of substituted 3,3-diphenyl- and 3,3-dimethyl-1-oxaspiro[3,5]nona-5,8-diene-2,7-diones with nucleophiles proceeds via p-quinone methides as intermediates, leading to the formation of diphenyl-(p-hydroxyphenyl)methyl derivatives (Ogino et al., 1978).
properties
IUPAC Name |
5-(3-methylphenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-18-9-8-14-21(15-18)26-22(27)16-24(23(26)28)17-25(24,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDIBNNLOZSII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC3(C2=O)CC3(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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